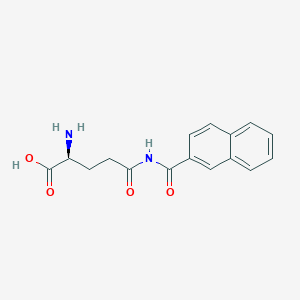
H-Glu-NA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Glu-NA, also known as N-acetyl-L-glutamic acid, is a derivative of the amino acid glutamic acid. It is an important compound in biochemistry and molecular biology due to its role in various metabolic pathways. N-acetyl-L-glutamic acid is involved in the urea cycle, which is crucial for the detoxification of ammonia in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-glutamic acid typically involves the acetylation of L-glutamic acid. One common method is the reaction of L-glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyl-L-glutamic acid.
Industrial Production Methods
Industrial production of N-acetyl-L-glutamic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-glutamic acid derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: Various substitution reactions can modify the acetyl group or the amino acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-acetyl-L-glutamic acid derivatives, while reduction can regenerate L-glutamic acid.
Scientific Research Applications
N-acetyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in the urea cycle and is studied for its involvement in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
N-acetyl-L-glutamic acid exerts its effects primarily through its role in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle. This activation is crucial for the detoxification of ammonia in the liver. The molecular targets and pathways involved include the enzymes and intermediates of the urea cycle.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid: The parent compound of N-acetyl-L-glutamic acid, involved in protein synthesis and neurotransmission.
N-Acetyl-L-Aspartic Acid: Another acetylated amino acid with roles in the central nervous system.
N-Acetyl-L-Cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-acetyl-L-glutamic acid is unique due to its specific role in the urea cycle and its ability to activate carbamoyl phosphate synthetase I. This distinguishes it from other acetylated amino acids, which may have different biological functions and mechanisms of action.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-amino-5-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-13(16(21)22)7-8-14(19)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,17H2,(H,21,22)(H,18,19,20)/t13-/m0/s1 |
InChI Key |
GJMSSCQMFSUWJD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















